N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-based compound characterized by two dimethylpyrazole moieties linked via a methylene amine group, with a hydrochloride counterion enhancing its solubility. Key properties include:
The pyrazole rings are substituted with methyl groups at the 2,4- and 1,5-positions, respectively, creating a compact, lipophilic structure. The hydrochloride salt likely improves stability and bioavailability, a common feature in pharmacologically active compounds (e.g., H-series inhibitors in ).
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-6-13-16(4)10(8)7-12-11-5-9(2)15(3)14-11;/h5-6H,7H2,1-4H3,(H,12,14);1H |
InChI Key |
UQNIWFBOSNQGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation
- Chloromethylation : Treat 2,4-dimethylpyrazole with formaldehyde and HCl to form 3-(chloromethyl)-2,4-dimethylpyrazole.
- Nucleophilic Substitution : React the chloromethyl derivative with 1,5-dimethylpyrazol-3-amine in the presence of a base (e.g., K₂CO₃ or Et₃N).
Optimized parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
Cyclization and Purification
The alkylated product undergoes cyclization to stabilize the structure:
- Acid-mediated cyclization : Use HCl gas or concentrated HCl in ethanol to facilitate intramolecular cyclization.
- Byproduct removal : Silica gel chromatography (eluent: ethyl acetate/petroleum ether, 3:7 v/v) achieves >95% purity.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability:
- Neutralization : Dissolve the free amine in anhydrous diethyl ether.
- HCl gas introduction : Bubble HCl gas through the solution until precipitation completes.
- Recrystallization : Use ethanol/water (4:1 v/v) to obtain crystalline product.
Key properties of the hydrochloride salt :
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClN₅ |
| Molecular Weight | 255.75 g/mol |
| Solubility | >50 mg/mL in H₂O |
Mechanistic Insights
- Alkylation : Proceeds via an SN2 mechanism, where the amine nucleophile attacks the chloromethyl carbon.
- Cyclization : Acid catalysis protonates the amine, enhancing electrophilicity for intramolecular attack.
- Salt formation : Ionic interaction between the amine and HCl stabilizes the crystalline lattice.
Process Optimization Strategies
Catalytic Improvements
Green Chemistry Approaches
- Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing environmental impact.
- Catalyst recycling : Recover cerium catalysts via filtration, maintaining 90% activity over five cycles.
Analytical Characterization
Critical quality control metrics include:
- HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- ¹H NMR (300 MHz, D₂O):
- Mass Spectrometry : ESI-MS m/z 219.2 [M-Cl]⁺.
Industrial-Scale Production
For kilogram-scale synthesis:
- Continuous flow reactors : Enhance heat transfer and reduce byproducts.
- Automated crystallization : Control particle size distribution (PSD) for consistent bioavailability.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that pyrazole derivatives exhibit promising anticancer activities. N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has been evaluated for its effects on various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that similar pyrazole compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective cytotoxicity .
2. Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes or other inflammatory mediators. This compound may function similarly by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
3. Antifungal Activity
Preliminary studies suggest that pyrazole derivatives can effectively inhibit fungal strains such as Aspergillus niger and Penicillium digitatum. The compound's structure may contribute to its antifungal efficacy by disrupting fungal cell wall synthesis or function .
Case Study 1: Anticancer Efficacy
In a study by Li et al., various pyrazole derivatives were synthesized and screened against multiple cancer cell lines. One derivative displayed significant inhibition of Aurora-A kinase with an IC50 value of 0.16 µM, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on related pyrazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit similar mechanisms .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s ability to chelate metal ions also plays a role in its biological and catalytic activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Amine Linkages and Hydrochloride Salts
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1006348-72-6)
- Molecular formula : C₁₀H₁₃ClN₆
- Molecular weight : 252.70 g/mol
- Key differences :
- Chlorine substituent at the 4-position on one pyrazole ring.
- Lacks the second dimethylpyrazole group present in the target compound.
- Significance : The chloro substituent may enhance electrophilicity, influencing reactivity in substitution reactions .
3-[1,4-Bis(4-methoxyphenyl)pyrazol-3-yl]oxy-N,N-dimethylpropan-1-amine; Hydrochloride (CAS 62832-45-5)
- Molecular formula : C₂₂H₂₈ClN₃O₃
- Molecular weight : 417.93 g/mol
- Key differences :
- Bulkier bis(4-methoxyphenyl) substituents on the pyrazole.
- Ether linkage instead of a methylene amine.
Pyrazole Carboxamide Derivatives ()
Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) exhibit:
Hydrochloride Salts in Heterocyclic Compounds
- H-7 Hydrochloride (): A isoquinoline sulfonamide with two hydrochloride ions, enhancing water solubility for in vitro studies .
- Yohimbine Hydrochloride (): An indole alkaloid salt used clinically for its α₂-adrenergic receptor antagonism .

- KHG26792 (): An azetidine derivative with a propoxy-methyl group, demonstrating the versatility of hydrochloride salts in optimizing drug-like properties .

Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Effects: Methyl groups in the target compound enhance lipophilicity, whereas chloro or cyano groups in analogs increase reactivity .
Hydrochloride Salts : Improve solubility and stability, critical for pharmacological applications (e.g., H-7 and yohimbine hydrochlorides) .
Molecular Weight : Smaller compounds (e.g., target compound) may exhibit better membrane permeability, while bulkier derivatives (e.g., CAS 62832-45-5) could target specific protein pockets .
Biological Activity
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes two pyrazole rings linked through a methylene bridge, which may contribute to its biological efficacy. The following sections will delve into its synthesis, biological properties, and specific research findings.
- Molecular Formula : CHClN
- Molecular Weight : 255.75 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves alkylation reactions of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an alkylating agent in the presence of a base such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) . The hydrochloride form enhances solubility and stability in various solvents .
Enzyme Inhibition and Anticancer Properties
Research indicates that this compound exhibits significant potential as an enzyme inhibitor. Preliminary studies have suggested that it may hinder the activity of specific enzymes involved in inflammatory processes and cancer progression. For example:
- Anti-inflammatory Activity : The compound has been noted for its potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation .
-
Anticancer Activity : Various studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance:
- In vitro studies have shown promising results against several cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC values indicating effective inhibition at low concentrations .
- A specific study reported that pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC values of 3.25 mg/mL and 17.82 mg/mL respectively .
The mechanism by which N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine exerts its biological effects involves binding to specific molecular targets within cells. This binding can inhibit enzyme activity by blocking substrate access to the active sites . Additionally, some derivatives have shown inhibition of kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer progression .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound and its derivatives:
| Study | Compound | Cell Line | IC Value |
|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL |
| Xia et al. | 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | A549 | 0.39 ± 0.06 µM |
| Sun et al. | Pyrazole-linked thiourea derivative | MCF7 | 0.46 ± 0.04 µM |
These findings indicate a trend towards the effectiveness of pyrazole compounds in targeting various cancer types through different mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


